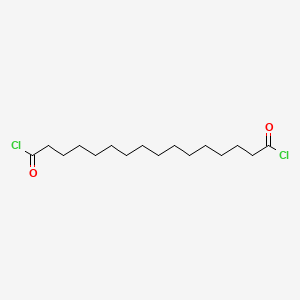

Hexadecanedioyl dichloride

Description

Contextualization within Long-Chain Dicarboxylic Acid Derivatives Research

Dicarboxylic acids are organic compounds featuring two carboxylic acid functional groups. longdom.org They serve as fundamental starting materials in organic synthesis, particularly for producing their more reactive derivatives, such as diacyl chlorides and anhydrides. longdom.org The conversion to a diacyl chloride, like hexadecanedioyl dichloride, significantly enhances reactivity, making these compounds preferred monomers for polymerization reactions. physicsandmathstutor.comscience-revision.co.uksavemyexams.com

Long-chain dicarboxylic acid derivatives are of particular importance in polymer chemistry. They are key monomers in condensation polymerizations, reacting with diols to form polyesters or with diamines to create polyamides. longdom.orgphysicsandmathstutor.com The reaction using a diacyl chloride is generally more efficient and produces a better yield compared to using the corresponding dicarboxylic acid because the acyl chloride is more reactive and the hydrogen chloride byproduct is a gas that can easily be removed, driving the reaction forward. physicsandmathstutor.comscience-revision.co.uk The long hydrocarbon chain (14 carbons between the functional groups in this case) imparts specific properties to the resulting polymers, such as increased flexibility, hydrophobicity, and lower glass transition temperatures. mdpi.comacs.org

Academic Significance and Research Trajectories

The academic significance of this compound lies in its role as a difunctional monomer capable of introducing long, flexible aliphatic segments into polymer backbones. Research trajectories involving this compound explore the synthesis of novel materials with tailored properties.

Polymer Synthesis : A primary research focus is its use in creating new polyesters and polyamides. physicsandmathstutor.comscience-revision.co.uk For instance, it can be reacted with various diamines to produce specific types of nylons or with diols for polyesters. savemyexams.comsavemyexams.com Research has explored the polycondensation of long-chain diacyl chlorides with novel monomers, such as those derived from renewable resources like cellulose, to create biodegradable polyesters. mdpi.com In such studies, the long chain of this compound can enhance the biodegradability of the resulting polymer by reducing steric hindrance around the ester bonds, allowing for better enzyme accessibility. mdpi.com

Advanced Materials : Beyond traditional polymers, this compound has been utilized in the design of "chemo-intelligent" soft materials. One study detailed its use in creating multiresponsive complex emulsions, where its reaction at interfaces allows for the design of adaptive liquid colloidal systems and droplet-based logic gates. researchgate.net

Analytical Standards : In a different application, this compound serves as a precursor in the synthesis of analytical standards. It has been used to prepare hexadecanedioyl carnitine, which is employed as a stable isotope-labeled standard for use in electrospray ionization tandem mass spectrometry analysis of metabolic disorders. researchgate.net

Methodological Frameworks in this compound Research

The study of this compound and its applications involves established and advanced methodologies for synthesis, characterization, and analysis.

Synthesis : The most common method for preparing this compound is through the reaction of its parent dicarboxylic acid, hexadecanedioic acid, with a chlorinating agent. guidechem.com Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion, often in a solvent like benzene, with heating to drive the reaction to completion. guidechem.comlookchem.com The yield for this type of reaction can be quite high, around 95%. guidechem.com Other chlorinating agents like phosphorus trichloride (B1173362) or phosphorus pentachloride can also be used. ebsco.com

Characterization and Analysis : Once synthesized, the compound and the polymers derived from it are analyzed using a suite of techniques:

Spectroscopy : Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the structure of the monomer. researchgate.net Infrared (IR) spectroscopy is valuable for verifying the presence of the acyl chloride functional group and for studying the formation of ester or amide linkages in polymers. acs.org

Chromatography : Techniques like Gel Permeation Chromatography (GPC) are essential for determining the molecular weight and polydispersity of polymers synthesized from this compound. mdpi.com

Thermal and Mechanical Analysis : To understand the properties of the resulting materials, researchers employ methods like Differential Scanning Calorimetry (DSC) to determine thermal transitions like the glass transition temperature (Tg) and melting point. acs.org Oscillatory rheometry is used to study the viscoelastic properties and flow behavior of the polymers. acs.org

Structure

3D Structure

Properties

IUPAC Name |

hexadecanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28Cl2O2/c17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)20/h1-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKFXYMUZKWWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)Cl)CCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505575 | |

| Record name | Hexadecanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34959-19-8 | |

| Record name | Hexadecanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Hexadecanedioyl Dichloride

Established Synthetic Pathways: A Critical Review

The conversion of dicarboxylic acids, such as hexadecanedioic acid, into their corresponding diacyl dichlorides is a fundamental transformation in organic synthesis. The primary challenge lies in the efficient and complete conversion of both carboxylic acid moieties while minimizing side reactions.

Carboxylic Acid Chlorination Techniques

The most common laboratory and industrial methods for synthesizing acyl chlorides from carboxylic acids involve the use of specific chlorinating agents. These reagents effectively replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.

Thionyl Chloride (SOCl₂): This is one of the most widely used reagents for this transformation. The reaction of a dicarboxylic acid with thionyl chloride produces the desired diacyl dichloride, with the convenient formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture. researchgate.netmasterorganicchemistry.com The procedure typically involves heating the dicarboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent. researchgate.net For less reactive acids, a catalyst such as pyridine (B92270) or N,N-dimethylformamide (DMF) is often employed to increase the reaction rate. nih.govyoutube.com The catalytic mechanism with DMF involves the in-situ formation of a Vilsmeier reagent, which is a more potent acylating agent. nih.govwikipedia.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for the synthesis of acyl chlorides. orgsyn.org It is often preferred for smaller-scale laboratory preparations, particularly when milder conditions are required to avoid side reactions with sensitive functional groups. wikipedia.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) and is also commonly catalyzed by DMF. wikipedia.orgorgsyn.org Similar to thionyl chloride, the byproducts of this reaction, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are all gaseous, which simplifies product purification. orgsyn.org

Phosphorus Chlorides (PCl₃ and PCl₅): Phosphorus trichloride (B1173362) and phosphorus pentachloride are also capable of converting carboxylic acids to acyl chlorides. researchgate.net These reagents are highly reactive but tend to produce phosphorous-based byproducts that can sometimes complicate the purification process compared to the gaseous byproducts of thionyl chloride and oxalyl chloride. researchgate.net

A comparison of common chlorinating agents for dicarboxylic acids is presented below.

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Reflux, neat or in inert solvent; optional catalyst (DMF, pyridine) | Gaseous byproducts (SO₂, HCl); cost-effective. researchgate.netresearchgate.net | Can require high temperatures; potential for side reactions. researchgate.net |

| Oxalyl Chloride ((COCl)₂) ** | Room temperature in solvent (e.g., DCM) with catalytic DMF | Mild reaction conditions; gaseous byproducts (CO, CO₂, HCl). wikipedia.orgorgsyn.org | More expensive than thionyl chloride. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Often reacts at room temperature | High reactivity. | Solid byproduct (POCl₃) can complicate purification. researchgate.net |

| Phosphorus Trichloride (PCl₃) | Requires heating | Less vigorous than PCl₅. | Liquid byproduct (H₃PO₃) requires careful separation. researchgate.net |

Industrial-Scale Synthesis Approaches

On an industrial scale, the economic viability and efficiency of the process are paramount. While thionyl chloride is a common choice, phosgene (B1210022) (COCl₂) is also a significant reagent for the large-scale production of acyl chlorides, including diacyl dichlorides. youtube.comwikipedia.orgarmy.milgoogle.com

The reaction of dicarboxylic acids with phosgene can provide high yields of the corresponding diacyl dichlorides. google.com This process is often conducted at elevated temperatures and pressures to ensure the complete conversion of the dicarboxylic acid. google.com The use of catalysts, such as N,N-disubstituted formamides, is also prevalent in industrial phosgenation reactions to enhance the reaction rate. google.com Phosgene is highly toxic, necessitating stringent safety protocols and specialized equipment for its handling, which is a major consideration in its industrial application. youtube.comwikipedia.orgarmy.mil

Novel and Emerging Synthetic Routes

While traditional methods are well-established, research continues into developing more sustainable, efficient, and selective synthetic methodologies for the preparation of diacyl dichlorides.

Catalytic Approaches in Dichloride Synthesis

Modern synthetic chemistry is increasingly focused on the development of catalytic processes to minimize waste and improve reaction efficiency. In the context of diacyl dichloride synthesis, catalytic approaches primarily revolve around activating the carboxylic acid or the chlorinating agent.

As mentioned, DMF is a well-known catalyst for reactions involving thionyl chloride and oxalyl chloride. nih.govwikipedia.org Its role is to form a highly reactive Vilsmeier-type intermediate, which then readily reacts with the carboxylic acid. nih.gov Research in this area looks at other catalyst systems that could offer higher turnover numbers, operate under milder conditions, or be more environmentally benign. For instance, triphenylphosphine (B44618) oxide has been used as a catalyst in the reaction of some diacids with thionyl chloride, particularly for substrates where anhydride (B1165640) formation is a competing side reaction. researchgate.net

Chemoenzymatic Synthesis Considerations

The field of chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, offers potential avenues for acyl chloride production, although this area is still in its infancy for this specific transformation. Currently, there are no established direct enzymatic routes for the conversion of dicarboxylic acids to diacyl dichlorides.

However, related enzymatic halogenation reactions are known. Halogenating enzymes, such as haloperoxidases, are capable of incorporating halide ions into organic molecules, though their natural function is not acyl chloride formation. The development of engineered enzymes or artificial metalloenzymes could, in the future, lead to biocatalytic methods for this conversion under mild, aqueous conditions, representing a significant advancement in green chemistry.

Optimization of Synthetic Conditions and Yields in Academic Contexts

In academic research, the focus of optimization is often on maximizing yield, purity, and selectivity, and understanding the reaction mechanism. For the synthesis of long-chain diacyl dichlorides like hexadecanedioyl dichloride, several parameters are critical. The synthesis of sebacoyl chloride (decanedioyl dichloride), a structurally similar homolog, provides a useful case study. It is typically prepared by reacting sebacic acid with an excess of thionyl chloride, followed by distillation to remove the excess reagent and purify the product. wikipedia.org

Key parameters for optimization include:

Stoichiometry of the Chlorinating Agent: An excess of the chlorinating agent is generally used to ensure complete conversion of both carboxylic acid groups and to drive the reaction to completion.

Reaction Temperature and Time: Higher temperatures and longer reaction times are often necessary for long-chain dicarboxylic acids due to their lower reactivity and solubility compared to their short-chain counterparts. However, excessively high temperatures can lead to decomposition and side reactions. researchgate.net

Choice of Solvent: The use of an inert, high-boiling solvent can be advantageous for ensuring the reactants remain in solution and for precise temperature control.

Catalyst Loading: When a catalyst like DMF is used, its concentration must be optimized. Too little catalyst may result in a sluggish reaction, while too much can sometimes lead to side reactions or purification challenges.

The table below summarizes typical reaction parameters for the synthesis of long-chain diacyl dichlorides based on academic literature for related compounds.

| Dicarboxylic Acid | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sebacic Acid (C10) | Thionyl Chloride (excess) | None specified | None (neat) | Reflux | Not specified | High |

| General Carboxylic Acid | Thionyl Chloride (2.0 equiv) | None specified | None (neat) | 84 | 3 | Not specified (crude) |

| General Carboxylic Acid | Oxalyl Chloride (1.3 equiv) | DMF (catalytic) | Dichloromethane | Room Temp. | 1.5 | Not specified (crude) |

It is evident that while general procedures are well-documented, specific, optimized protocols for this compound in academic literature are not widely reported, indicating that researchers often adapt established methods for similar long-chain dicarboxylic acids.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a forward-looking approach aimed at minimizing environmental impact and enhancing safety. While dedicated research on "green" synthetic routes for this specific compound is not extensively documented, a sustainable pathway can be conceptualized by applying green principles to its logical precursor, hexadecanedioic acid. This involves sourcing the precursor from renewable feedstocks and employing more environmentally benign reagents and conditions for its conversion to the target diacyl chloride.

Use of Renewable Feedstocks

A cornerstone of green chemistry is the utilization of renewable raw materials. Hexadecanedioic acid, the precursor to this compound, can be produced through biotechnological methods, representing a significant departure from petroleum-based chemical manufacturing. baischem.com Microbial fermentation and biotransformation pathways offer a promising route to long-chain dicarboxylic acids. nih.govnih.gov

Specific yeast strains, such as those from the Candida genus (e.g., Candida tropicalis), have been engineered to convert fatty acids or n-alkanes into dicarboxylic acids of the same chain length through ω-oxidation. oup.comtandfonline.comacs.org For instance, Candida cloacae has been shown to produce hexadecanedioic acid (DC-16) from n-hexadecane. oup.com This bio-based production aligns with green chemistry goals by reducing reliance on finite fossil fuels and often proceeding under milder, aqueous conditions. baischem.comrsc.org The feedstock for these fermentations can include renewable resources like fatty acids from plant oils or glucose. nih.govacs.org

Atom Economy and Safer Reagents

The conversion of hexadecanedioic acid to this compound traditionally involves chlorinating agents that are effective but pose significant environmental and safety hazards. Reagents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly used but have poor atom economy and release toxic gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.uklibretexts.orgresearchgate.net Phosgene, another alternative, is extremely toxic. google.com

Green chemistry seeks to replace such hazardous stoichiometric reagents with safer, more efficient alternatives. While specific applications to hexadecanedioic acid are not detailed in existing literature, research into greener chlorinating agents for carboxylic acids is ongoing. One potential class of reagents is N-chloroamides and N-chloroimides. researchgate.net For example, trichloroisocyanuric acid (TCCA) is a stable, solid chlorinating agent that is safer to handle and has a better atom economy than traditional reagents, as it can deliver three chlorine atoms per molecule. researchgate.net The byproduct, cyanuric acid, can potentially be recycled, further enhancing the sustainability of the process. researchgate.net

The table below illustrates a theoretical comparison of the atom economy for the conversion of a generic dicarboxylic acid to its diacyl dichloride using different reagents.

Table 1: Comparative Atom Economy of Chlorinating Agents This table is interactive. Click on the headers to sort the data.

| Reagent | Reagent Formula | Byproducts | Theoretical Atom Economy (%) | Notes |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | 47.5% | Byproducts are toxic gases. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | 34.8% | Generates phosphorus-containing waste. |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | 47.5% | Byproducts are gaseous but carbon monoxide is toxic. |

| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | C₃H₃N₃O₃ (Cyanuric Acid) | 65.2% | Safer solid reagent with recyclable byproduct. |

Note: Atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. The calculation is based on the conversion of hexadecanedioic acid.

Catalytic Methods and Safer Solvents

Another key principle of green chemistry is the use of catalysis to avoid stoichiometric reagents. The development of catalytic methods for converting carboxylic acids to acyl chlorides is an active area of research. For instance, Brønsted acids have been shown to effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride, potentially reducing the required amount of the hazardous reagent. tandfonline.com The use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base has also been explored as a mild method for generating acid chlorides without generating HCl. organic-chemistry.org

Solvent selection is also critical. Traditional syntheses may use chlorinated solvents like dichloromethane or ethers, which have environmental and health concerns. Green chemistry promotes the use of safer, more sustainable solvents. Bio-based solvents or those with a better environmental profile could be substituted.

Table 2: Potential Green Solvent Alternatives This table is interactive. You can filter the data by typing in the search box.

| Conventional Solvent | Potential Green Alternative | Key Advantages |

|---|---|---|

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (corncobs, bagasse), lower toxicity. |

| Benzene | Toluene | Less toxic than benzene. |

| Diethyl Ether | Cyclopentyl methyl ether (CPME) | Higher boiling point, more stable, resists peroxide formation. |

| N,N-Dimethylformamide (DMF) | 1-Butylpyrrolidin-2-one | Not classified as reprotoxic, safer alternative. |

Source: Adapted from green chemistry solvent selection guides.

By integrating a bio-based feedstock for hexadecanedioic acid with the development of safer chlorinating agents, catalytic processes, and greener solvents, the synthesis of this compound can be significantly aligned with the principles of sustainable chemistry.

Mechanistic Investigations of Reactions Involving Hexadecanedioyl Dichloride

Nucleophilic Acyl Substitution Mechanisms

The fundamental reaction mechanism for acyl chlorides, including hexadecanedioyl dichloride, is nucleophilic acyl substitution. khanacademy.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion, being a good leaving group, is eliminated, resulting in the substitution product. khanacademy.orgmasterorganicchemistry.com The reactivity of acyl chlorides is the highest among carboxylic acid derivatives due to the inductive effect of the chlorine atom and the minimal resonance stabilization between the chlorine and the carbonyl group, which makes the carbonyl carbon highly electrophilic. libretexts.orgsocratic.org

The general mechanism can be influenced by the reaction conditions. Under basic or neutral conditions, the nucleophile directly attacks the carbonyl carbon. byjus.com In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, which further activates the carbonyl group towards nucleophilic attack. byjus.comchemistrytalk.org

Kinetics and Stereochemistry of Substitution Reactions

The kinetics of nucleophilic acyl substitution reactions involving acyl chlorides are typically second-order, with the rate dependent on the concentrations of both the acyl chloride and the nucleophile. pdx.edu The rate-determining step is generally the initial nucleophilic attack to form the tetrahedral intermediate. libretexts.org For a bifunctional molecule like this compound, the kinetics can be more complex as the reactivity of the second acyl chloride group might be influenced by the substitution at the first group.

Stereochemistry becomes a significant consideration when chiral reactants or catalysts are involved. While this compound itself is an achiral molecule, it can react with chiral nucleophiles. In such cases, the stereochemical outcome is determined during the nucleophilic attack on the planar carbonyl carbon. If the reaction occurs at a chiral center, SN2 reactions typically proceed with an inversion of stereochemistry, while SN1 reactions lead to racemization due to the formation of a planar carbocation intermediate. masterorganicchemistry.comchemistrysteps.com For instance, the reaction of this compound with a chiral alcohol would lead to the formation of diastereomeric esters. The study of such reactions can provide insights into the transition state geometry. libretexts.org A notable example involves the use of a bolaamphiphilic L-glutamic acid derivative, N,N′-hexadecanedioyl-di-L-glutamic acid, which forms a hydrogel with copper(II) and has been used in asymmetric catalysis. ethernet.edu.etdokumen.pub

Role of Leaving Group in Acyl Chloride Reactivity

The chloride ion is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), is a strong acid (pKa around -7). libretexts.org The ability of the leaving group to depart is a critical factor in the reactivity of acyl derivatives. byjus.com A good leaving group is a weak base, and the chloride ion fits this description perfectly. quora.com This high leaving group ability makes the tetrahedral intermediate unstable and readily collapses to form the final product, driving the reaction forward. masterorganicchemistry.com

The high reactivity of acyl chlorides, including this compound, stems from two primary factors: the inductive electron-withdrawing effect of the chlorine atom and the poor resonance overlap between the chlorine's 3p orbital and the carbon's 2p orbital of the carbonyl group. libretexts.orgsocratic.org This combination destabilizes the ground state of the acyl chloride and increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.org

Polymerization Reaction Mechanisms

This compound is a key monomer in the synthesis of various polymers, particularly polyamides and polyesters, through polycondensation reactions.

Polycondensation Mechanisms

Polycondensation is a type of step-growth polymerization where monomers with two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water, ammonia, or, in the case of acyl chlorides, hydrogen chloride (HCl). taylorandfrancis.comgdckulgam.edu.in When this compound reacts with a diamine, such as hexamethylenediamine, a polyamide (a type of nylon) is formed, with the elimination of HCl. youtube.com Similarly, its reaction with a diol produces a polyester (B1180765).

These reactions often occur via interfacial polycondensation. In this technique, the diamine is dissolved in an aqueous phase and the diacyl chloride in an immiscible organic solvent. The polymerization occurs rapidly at the interface of the two layers. gdckulgam.edu.in This method is advantageous for forming high molecular weight polymers at low temperatures. taylorandfrancis.com The mechanism involves the nucleophilic attack of the amine or alcohol group on the acyl chloride group, proceeding through the nucleophilic acyl substitution pathway described earlier. youtube.com

Consideration of Ring-Opening Polymerization in Related Systems

Ring-opening polymerization (ROP) is another major class of chain-growth polymerization. wikipedia.org It involves cyclic monomers that are opened by a reactive center, which can be cationic, anionic, or radical. wikipedia.org While this compound itself is an acyclic monomer and thus does not undergo ROP, the polymers it can form, such as polyesters, can be conceptually related to those produced by ROP of cyclic esters (lactones). For instance, polyesters can be synthesized via ROP of lactones, a process often catalyzed by metal complexes. ekb.egsioc-journal.cn

The termination of "living" ROP reactions can be achieved using acyl chlorides. nih.gov This allows for the introduction of specific end-groups to the polymer chains, functionalizing them for various applications. nih.gov Although not a direct polymerization of this compound, this highlights an important application of acyl chlorides in polymer chemistry that is mechanistically distinct from polycondensation.

Electrophilic Reactivity Profiles

The primary reactivity of this compound is defined by the electrophilic nature of its two carbonyl carbons. chemguide.co.uk These carbons are highly susceptible to attack by a wide range of nucleophiles. chemistrytalk.org The strong electron-withdrawing effect of both the carbonyl oxygen and the chlorine atom makes the carbonyl carbon significantly electron-deficient. socratic.org

This electrophilicity drives its reactions with nucleophiles such as:

Water: Hydrolysis to form hexadecanedioic acid. wikipedia.org

Alcohols: Alcoholysis to form esters. wikipedia.org

Amines: Aminolysis to form amides. wikipedia.org

Carboxylates: Reaction to form acid anhydrides. wikipedia.org

The bifunctional nature of this compound allows it to act as a cross-linking agent or as a monomer in polymerization, where both electrophilic centers react to build a polymer chain. gdckulgam.edu.in The reactivity of the two acyl chloride groups can be considered independent in many theoretical treatments, but steric hindrance or electronic effects after the first substitution can influence the rate of the second reaction.

Role of Reaction Intermediates and Transition States

The reactions of this compound, primarily polycondensation reactions such as polyesterification and polyamidation, proceed through a nucleophilic acyl substitution mechanism. The progression of this mechanism is critically governed by the formation of transient species, namely reaction intermediates and transition states. Understanding the structure and energetics of these species is essential for controlling polymerization kinetics and the properties of the resulting polymer.

Tetrahedral Intermediates

The most widely accepted pathway for the reaction of an acyl chloride with a nucleophile (e.g., an alcohol or amine) involves the formation of a tetrahedral intermediate. libretexts.orgiupac.org This intermediate is formed when the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride group.

In the context of this compound reacting with a dinucleophile, such as a diol or a diamine, this process occurs at both ends of the molecule to form the polymer chain. The process can be described in two key steps:

Nucleophilic Attack and Formation: The lone pair of electrons from the nucleophile (e.g., the oxygen of a hydroxyl group or the nitrogen of an amine group) attacks one of the carbonyl carbons of this compound. This addition breaks the C=O pi bond, and the electrons move to the oxygen atom, creating an oxyanion. The carbon atom, initially trigonal planar, becomes sp³-hybridized and tetrahedral. sparkl.me

Collapse of the Intermediate: The tetrahedral intermediate is typically a high-energy, transient species. pdx.edu It collapses by reforming the C=O double bond. This is accompanied by the expulsion of the best leaving group, which in this case is the chloride ion (Cl⁻). sparkl.me The subsequent deprotonation of the nucleophilic group (if necessary) yields the stable amide or ester linkage and releases hydrochloric acid (HCl) as a byproduct. libretexts.org

The reaction is driven forward by the high reactivity of the acyl chloride and the stability of the chloride leaving group. inorgchemres.org This sequence is repeated at the other end of the monomer and along the growing polymer chain. In processes like interfacial polymerization, this reaction is extremely rapid and occurs at or near the boundary of the two immiscible phases. libretexts.orgmit.edu

Acylium Ions as Potential Intermediates

Under certain conditions, particularly in the presence of a strong Lewis acid catalyst (e.g., AlCl₃), an alternative intermediate, the acylium ion (R-C≡O⁺), can be formed. tutorchase.compearson.com The Lewis acid coordinates to the chlorine atom, facilitating its departure and generating the highly electrophilic acylium ion. pearson.com

This dicationic acylium species derived from this compound would be extremely reactive. While this pathway is central to reactions like the Friedel-Crafts acylation, it is less common for typical polyesterification or polyamidation reactions which are often performed without strong Lewis acids. tutorchase.compearson.com However, the formation of acylium ions has been identified as a key step in other catalytic processes, such as certain acid-catalyzed esterifications and carbonylations in zeolites, where they exist as highly active intermediates. rsc.orgnih.govresearchgate.net

Transition States

Each step in the reaction mechanism proceeds through a high-energy transition state, which represents the energy maximum on the reaction coordinate for that step. masterorganicchemistry.com

Transition State for Intermediate Formation (TS1): The first transition state occurs as the nucleophile attacks the carbonyl carbon. It is characterized by the partial formation of the bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O pi bond. The geometry around the carbon atom is in the process of changing from trigonal planar to tetrahedral. The activation energy required to reach this state (ΔG‡) is a key determinant of the reaction rate.

Transition State for Intermediate Collapse (TS2): The second transition state is reached as the tetrahedral intermediate collapses. This state involves the partial reformation of the C=O pi bond and the partial breaking of the carbon-chlorine bond.

The table below presents illustrative computational data for the chloride exchange reaction in a model acyl chloride, benzenesulfonyl chloride, which demonstrates the energy values associated with transition states in nucleophilic substitution at an acyl-type center.

| Parameter | Value (kcal/mol) | Method | Note |

| Free Energy of Activation (ΔG‡) | 21.8 | DFT | For oxidative addition of acyl chloride to a Pt(II) complex. inorgchemres.org |

| Free Energy of Activation (ΔG‡) | 1.2 | DFT | For nucleophilic attack of pyridine (B92270) on Tf₂O. researchgate.net |

| Protonation Activation Energy (Ea) | 4–10 | DFT | For acid-catalyzed esterification leading to an acylium ion. rsc.org |

This table provides representative activation energy values from computational studies on related reactions to illustrate the energetic scales of transition states. The values are not specific to this compound but are indicative of the energies involved in acyl transfer and substitution reactions.

Advanced Spectroscopic Characterization Techniques in Research on Hexadecanedioyl Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For hexadecanedioyl dichloride, with its long methylene (B1212753) chain flanked by two acyl chloride groups, NMR provides unambiguous confirmation of its structure and is crucial for characterizing its derivatives, such as polyesters.

¹H and ¹³C NMR Applications

One-dimensional ¹H and ¹³C NMR spectra offer fundamental structural information about this compound.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different sets of protons in the molecule. The protons on the carbon atom adjacent to the electron-withdrawing acyl chloride group (α-protons) are expected to be the most deshielded, appearing as a triplet at a downfield chemical shift. The protons on the next carbon (β-protons) will appear at a slightly more shielded position, and the bulk of the methylene protons in the center of the long chain will overlap to form a complex multiplet in the typical aliphatic region.

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each chemically non-equivalent carbon atom. The most downfield signal corresponds to the carbonyl carbon of the acyl chloride group, typically appearing in the 170-185 ppm range. libretexts.org The carbon atom alpha to the carbonyl group (Cα) is also significantly deshielded. The remaining methylene carbons along the chain will have chemical shifts in the typical aliphatic range of approximately 20-35 ppm. libretexts.org The symmetry of the molecule results in a reduced number of unique signals compared to the total number of carbon atoms.

Below are tables with predicted chemical shift ranges for this compound based on typical values for similar functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data based on typical chemical shift values for acyl chlorides and long-chain alkanes.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂-COCl (α-protons) | 2.5 - 3.0 | Triplet (t) |

| -CH₂-CH₂COCl (β-protons) | 1.6 - 1.9 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data based on typical chemical shift values for acyl chlorides and long-chain alkanes. libretexts.org

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| -C OCl | 170 - 185 |

| -C H₂-COCl (Cα) | 40 - 50 |

| -C H₂-CH₂COCl (Cβ) | 25 - 35 |

Advanced Multidimensional NMR Techniques

For more complex derivatives of this compound, such as polyesters or polyamides, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, advanced multidimensional NMR techniques are employed to resolve overlapping signals and establish specific atom connectivity. umb.edu

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. oregonstate.edu In a derivative of this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups, allowing for a sequential "walk" along the carbon chain to confirm its structure. oregonstate.edulibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton assignments. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). nih.gov This is particularly useful for identifying the connectivity between the methylene chain and the carbonyl carbons, as well as linking different monomer units in a polymer. libretexts.org

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a given spin system. nih.gov For a long-chain derivative, it can help to identify all the protons belonging to a single monomer unit, even if they are not directly coupled. mt.com

These advanced techniques provide a powerful toolkit for the complete and unambiguous structural elucidation of this compound and its complex derivatives, which is fundamental to understanding their structure-property relationships. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and their conformational environment, making them essential for characterizing this compound. mt.com

Analysis of Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) group stretching vibration. For acyl chlorides, this band appears at a characteristically high frequency due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond. oregonstate.edulibretexts.org

IR Spectroscopy: Saturated aliphatic acyl chlorides typically show a strong C=O stretching band in the region of 1790-1815 cm⁻¹ . oregonstate.edulibretexts.org This high frequency is a key diagnostic feature for the acyl chloride functional group.

Raman Spectroscopy: The C=O stretch is also Raman-active. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. mt.com For the symmetric C=O stretch in this compound, a strong band would be expected in the Raman spectrum in a similar frequency range as the IR absorption.

The precise frequency of the carbonyl stretch can be influenced by the physical state (solid, liquid, or solution) and the local molecular environment.

Table 3: Characteristic Vibrational Frequencies for this compound Data based on typical values for acyl chlorides. oregonstate.edulibretexts.org

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C=O | Stretch | IR, Raman | 1790 - 1815 | Strong |

| C-H (in CH₂) | Stretch | IR, Raman | 2850 - 2960 | Strong |

| CH₂ | Bend (Scissoring) | IR | ~1465 | Medium |

Conformational Analysis via Vibrational Modes

The long polymethylene chain of this compound can adopt various conformations due to rotation around the C-C single bonds. The most stable arrangement is the all-trans (planar zigzag) conformation. However, gauche conformers can also exist, introducing "kinks" into the chain. Vibrational spectroscopy is a powerful tool for studying this conformational isomerism. nih.gov

CH₂ Rocking and Wagging Modes: In the IR spectrum, a series of bands known as "progression bands" can appear in the 1350-1150 cm⁻¹ (wagging) and 1060-720 cm⁻¹ (rocking) regions for long-chain alkanes in the solid, crystalline state where the all-trans conformation dominates. acs.org The presence and spacing of these bands are indicative of a well-ordered, extended chain conformation. The disappearance or broadening of these bands upon melting indicates an increase in conformational disorder (i.e., more gauche conformers). acs.org

Raman Spectroscopy: Raman spectroscopy is also highly sensitive to the conformational state of the alkyl chain. The longitudinal acoustic mode (LAM), a low-frequency vibration corresponding to an accordion-like motion of the entire chain, is particularly informative. The frequency of the LAM is inversely proportional to the length of the all-trans chain segment. Additionally, specific bands in the C-C stretching region (1000-1150 cm⁻¹) and the CH₂ twisting/wagging region (1200-1400 cm⁻¹) are sensitive to the presence of gauche conformers. spectroscopyonline.com

By analyzing these conformation-sensitive vibrational modes, researchers can gain detailed insights into the degree of order and the dominant conformations of this compound and its derivatives in different physical states. nih.govmemphis.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. nih.gov

For this compound (C₁₆H₂₈Cl₂O₂), the molecular weight is approximately 323.3 g/mol . nih.gov The presence of two chlorine atoms is a key feature that can be observed in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. docbrown.info This isotopic distribution results in a characteristic pattern for any fragment containing chlorine. The molecular ion (M⁺) peak will appear as a cluster of peaks, with M⁺, [M+2]⁺, and [M+4]⁺ ions, reflecting the statistical probability of incorporating zero, one, or two ³⁷Cl isotopes.

Table 4: Molecular Ion Isotopic Pattern for this compound Based on the natural abundance of Chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

| Ion | Nominal m/z | Expected Relative Intensity |

|---|---|---|

| [C₁₆H₂₈(³⁵Cl)₂O₂]⁺ | 322 | 100% |

| [C₁₆H₂₈(³⁵Cl)(³⁷Cl)O₂]⁺ | 324 | ~65% |

Upon ionization, typically through electron ionization (EI), the molecular ion of this compound will undergo fragmentation. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. Common fragmentation patterns for long-chain diacyl chlorides include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway. This can lead to the formation of an acylium ion [CO(CH₂)₁₄COCl]⁺ or the loss of a COCl radical.

Loss of Chlorine: The molecular ion can lose a chlorine radical (·Cl) to form an [M-Cl]⁺ ion.

McLafferty Rearrangement: While less common for acyl chlorides than for other carbonyl compounds, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-bond is possible.

Chain Fragmentation: The long hydrocarbon chain can fragment, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Analysis of these fragmentation patterns allows for the confirmation of the long-chain diacyl chloride structure and can be used to identify unknown derivatives or impurities. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. malvernpanalytical.comiastate.edu It provides detailed information about the arrangement of atoms, chemical composition, and crystallographic structure. iastate.eduforcetechnology.comwikipedia.org Each crystalline material produces a unique diffraction pattern, which acts as a fingerprint for identification. forcetechnology.com In the study of this compound and its derivatives, particularly polyamides, XRD is crucial for understanding the degree of crystallinity, which significantly influences the material's physical and thermal properties. ncl.res.inresearchgate.net

The principle of XRD is based on the elastic scattering of X-rays by the atoms in a crystalline solid. iastate.edu When a beam of X-rays strikes a crystal, the atoms scatter the X-rays in a predictable pattern based on their arrangement. iastate.edu The constructive interference of the scattered X-rays, governed by Bragg's Law, produces a diffraction pattern of varying intensities. iastate.edu This pattern is then used to determine the crystal structure. wikipedia.org

Research on long-chain polyamides derived from dicarboxylic acids has utilized XRD to characterize their crystallinity. For instance, studies on polyamides synthesized from long-chain diacids show that the length of the methylene segments in the diacid component imparts crystallinity to the polymer, affecting properties like melting point. uni-konstanz.de The crystallinity of polyamides is often investigated using Wide-Angle X-ray Diffraction (WAXD), which can reveal details about the packing of polymer chains and crystalline transitions. researchgate.net

For example, the analysis of poly(ether-ketone)s synthesized from diacid chlorides has shown that the resulting polymers can range from amorphous to semicrystalline, as indicated by their XRD patterns. researchgate.net An amorphous polymer will show a broad halo in its diffractogram, while a semicrystalline polymer will exhibit both a halo and sharp peaks, indicating ordered crystalline regions. researchgate.net The substitution of bulky groups in the polymer backbone can hinder the symmetrical orientation of polymer chains, leading to a reduction in crystallinity. researchgate.net

| Parameter | Description | Significance in this compound Research |

| 2θ Angle | The angle between the incident and diffracted X-ray beams. | Specific peak positions are characteristic of particular crystalline phases. |

| Peak Intensity | The height of the diffraction peaks. | Proportional to the amount of the crystalline phase present. |

| Peak Broadening | The width of the diffraction peaks. | Can be used to estimate crystallite size and lattice strain. |

| Halo Pattern | A broad, diffuse scattering signal. | Indicates the presence of amorphous (non-crystalline) material. |

This table summarizes key parameters in XRD analysis and their relevance to the study of materials derived from this compound.

Advanced Surface Spectroscopic Techniques for Material Analysis

The surface properties of materials derived from this compound, such as polyamides, are critical for their performance in various applications. Advanced surface spectroscopic techniques provide detailed information about the chemical composition and structure of the material's surface. forcetechnology.com These methods are essential for understanding phenomena like adhesion, weathering, and biocompatibility. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that analyzes the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. mdpi.com XPS works by irradiating the sample with X-rays, which causes the emission of core-level electrons. mdpi.com The kinetic energy of these emitted electrons is measured, which is characteristic of the element and its chemical environment. mdpi.com This allows for the identification of elements and their oxidation states on the surface of a polymer film.

Angle-Resolved XPS (ARXPS) is an extension of XPS where the angle at which the emitted electrons are collected is varied. mdpi.com By changing the take-off angle, the sampling depth can be altered, providing a non-destructive depth profile of the chemical composition near the surface. mdpi.com This is particularly useful for analyzing surface modifications, contamination, or the segregation of components in a polymer blend.

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is another powerful technique often coupled with Scanning Electron Microscopy (SEM). forcetechnology.commdpi.com While SEM provides high-magnification images of the surface topography, EDS analyzes the X-rays emitted from the sample when it is bombarded with an electron beam. mdpi.com The energy of these X-rays is characteristic of the elements present, allowing for elemental mapping of the surface. mdpi.com

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a variant of FTIR spectroscopy that is particularly suited for surface analysis of solid samples without extensive preparation. mdpi.com An infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a few micrometers into the sample placed in contact with the crystal. mdpi.com This allows for the acquisition of an infrared spectrum from the surface layer of the material, providing information about the functional groups present. mdpi.com This technique has been used to differentiate between polyamide samples that differ subtly in their composition or structure. mdpi.com

| Technique | Principle | Information Obtained | Application to this compound Derivatives |

| XPS | X-ray induced emission of core electrons. mdpi.com | Elemental composition, chemical states, and electronic state of the surface. mdpi.com | Identifying surface chemistry, oxidation, and functional groups on polyamide films. |

| ARXPS | XPS at varying electron take-off angles. mdpi.com | Non-destructive depth profiling of surface chemistry. mdpi.com | Analyzing surface gradients and the structure of thin layers or coatings. |

| SEM-EDS | Electron beam induced emission of characteristic X-rays. mdpi.com | Surface morphology and elemental mapping. forcetechnology.com | Visualizing surface features and determining the elemental distribution on the polymer surface. |

| ATR-FTIR | Infrared absorption by an evanescent wave at the surface. mdpi.com | Molecular functional groups on the surface. mdpi.com | Characterizing surface chemistry, degradation, and adsorption on polyamide materials. |

This table compares different advanced surface spectroscopic techniques and their utility in the analysis of materials derived from this compound.

Computational Chemistry and Theoretical Studies of Hexadecanedioyl Dichloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. semanticscholar.org For hexadecanedioyl dichloride, DFT calculations, often utilizing basis sets like B3LYP/6-311+G(d,p), can determine its optimized molecular geometry. semanticscholar.org These calculations yield critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. semanticscholar.orgresearchgate.net The optimized geometry represents the molecule's most stable energetic state in the gaseous phase. physchemres.org

Theoretical calculations are fundamental in assessing the structural and spectral characteristics of organic molecules. irjweb.com The optimized molecular structure of a molecule can be depicted, and this structure corresponds to a point of equilibrium on the potential energy surface. semanticscholar.org

HOMO-LUMO Energy Gap Analysis

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. physchemres.orgirjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com This parameter is instrumental in understanding the charge transfer interactions that can occur within the molecule. researchgate.net Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be derived from HOMO and LUMO energies, providing a deeper understanding of the molecule's reactivity. irjweb.comajchem-a.com

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron-donating capability. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron-accepting capability. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. irjweb.com |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the distribution of charge within a molecule. libretexts.org These maps are valuable for predicting how molecules will interact with each other. libretexts.org MEP maps are color-coded to show different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), often associated with lone pairs of electrons on electronegative atoms like oxygen. Blue represents regions of positive potential (electron-poor), usually found around hydrogen atoms attached to electronegative atoms. researchgate.netpearson.com

For this compound, the MEP map would highlight the electrophilic nature of the carbonyl carbons and the nucleophilic character of the carbonyl oxygens. This information is critical for understanding its reactivity in reactions such as nucleophilic acyl substitution. The map provides a visual guide to the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a long-chain molecule like this compound, MD simulations are particularly useful for exploring its vast conformational space. The molecule's flexibility, arising from the long alkyl chain, allows it to adopt numerous conformations, from fully extended to various folded forms.

MD simulations can track the trajectories of each atom, providing insights into the preferred conformations and the energy barriers between them. mdpi.com This analysis is crucial for understanding how the molecule behaves in different environments, such as in solution or in the presence of other molecules. Furthermore, MD simulations can elucidate intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern how this compound molecules interact with each other and with solvent molecules. ect-journal.kz Studies on similar long-chain molecules, like hexadecane-1,16-diol, have shown that structural properties significantly influence diffusion and conformational proportions (trans vs. gauche). nih.gov

Quantum Chemical Insights into Reaction Pathways and Energetics

Quantum chemical calculations offer a powerful approach to elucidate reaction mechanisms by estimating the pathways and energetics of chemical transformations. rsc.orgnih.gov These methods can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. rsc.org

For this compound, quantum chemical methods can be applied to model its reactions, such as polymerization or reactions with nucleophiles. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a reaction. chemrxiv.org For instance, these calculations can determine the energy barriers for the addition of a nucleophile to the carbonyl carbon and the subsequent elimination of the chloride ion. This provides a detailed, atomistic understanding of the reaction mechanism, which can be invaluable for optimizing reaction conditions and designing new synthetic routes. rsc.orgnih.gov The development of methods like the artificial force induced reaction (AFIR) allows for a more comprehensive exploration of possible reaction pathways. nih.gov

Prediction and Validation of Spectroscopic Properties from Computational Models

Computational models are not only used to predict structure and reactivity but also to predict spectroscopic properties. Theoretical calculations can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental results.

Applications of Hexadecanedioyl Dichloride in Advanced Materials Science

Precursor in High-Performance Polymer Synthesis

The bifunctional nature of hexadecanedioyl dichloride makes it an ideal building block for step-growth polymerization. The resulting long-chain polymers often exhibit properties that bridge the gap between traditional polycondensates and semicrystalline polyolefins. nih.gov

This compound is a key precursor in the synthesis of long-chain polyesters and polyamides. The reaction of a diacid chloride with a diol yields a polyester (B1180765), while its reaction with a diamine produces a polyamide, a class of polymers that includes nylons. rsc.org The incorporation of the long C16 backbone from this compound into the polymer chain enhances properties such as thermal stability and mechanical strength. Current time information in Bangalore, IN. This makes the resulting materials suitable for demanding applications in the automotive, aerospace, and electronics industries. Current time information in Bangalore, IN.

The general reactions are as follows:

Polyesterification: this compound reacts with a diol (e.g., ethylene (B1197577) glycol) in a condensation reaction, eliminating hydrochloric acid (HCl) to form ester linkages.

Polycondensation: It reacts with a diamine (e.g., hexamethylenediamine) to form amide linkages, again with the elimination of HCl. nih.gov This method, often carried out as an interfacial polymerization, is effective for producing high molecular weight polyamides. nih.gov

Specific examples include the synthesis of polyesters from hexadecanedioic acid (the parent acid) and diols like 2,3-butanediol (B46004) thieme-connect.com or poly(ethylene glycol), the latter forming a specialty polyester known as Poly(PEG-hexadeca-di-oate). rsc.org These long-chain aliphatic polyesters can exhibit high molecular weights and ductility. thieme-connect.com

Beyond conventional polyesters and polyamides, this compound and its parent acid are utilized in the development of specialty and functional polymers with tailored properties. acs.orgrsc.org These materials are designed for high-performance applications where standard polymers may not suffice. acs.org

A notable example is the synthesis of aliphatic polybenzimidazoles (PBIs). The polycondensation of 3,3′-diaminobenzidine (DAB) with hexadecanedioic acid yields a high-molecular-weight PBI. core.ac.uk These aliphatic PBIs are a class of high-performance polymers known for excellent heat resistance and chemical stability. core.ac.uk Specifically, PBIs derived from long-chain dicarboxylic acids like hexadecanedioic acid exhibit high-temperature shape-memory performance, making them promising for applications in the aerospace and structural component industries. core.ac.uk

The long-chain structure of this compound is also crucial for producing high-performance nylon engineering plastics and other specialty chemicals where molecular flexibility and thermal stability are required. Current time information in Bangalore, IN.

Table 1: Research Findings on Polymers Derived from Hexadecanedioic Acid/Dichloride

| Polymer Type | Co-monomer(s) | Key Findings & Properties | Application Area |

|---|---|---|---|

| Polyester | 2,3-Butanediol | Synthesis of high molecular weight (up to 59,000 g/mol), ductile, semicrystalline polyesters. thieme-connect.com | Renewable Materials thieme-connect.com |

| Polyester | Poly(ethylene glycol) | Forms a specialty alternating copolymer, Poly(PEG-hexadeca-di-oate). rsc.org | Specialty Polymers rsc.org |

| Polybenzimidazole (PBI) | 3,3′-Diaminobenzidine (DAB) | Resulting polymer is high-molecular-weight, soluble in formic acid, and exhibits high-temperature shape-memory performance. core.ac.uk | Aerospace, High-Tech core.ac.uk |

| Polyamide | General Diamines | Serves as a key building block to enhance thermal stability and mechanical strength. Current time information in Bangalore, IN. | High-Performance Fibers & Plastics Current time information in Bangalore, IN. |

Role in Supramolecular Chemistry and Self-Assembled Structures

Supramolecular chemistry focuses on chemical systems composed of molecules organized through non-covalent interactions. The self-assembly of building blocks into larger, ordered structures is a cornerstone of this field. The long aliphatic chain and terminal functional groups of this compound and its derivatives make them ideal candidates for constructing such architectures.

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where components are linked topologically without a covalent bond. rsc.org The synthesis of these structures often relies on template-directed methods where non-covalent interactions pre-organize the precursors.

While direct synthesis of a rotaxane using this compound is not prominently documented, the principles of MIM synthesis suggest its potential utility. Long-chain molecules are frequently used as the "thread" component in rotaxane synthesis. For instance, long-chain aliphatic bis-amines have been used to thread through macrocyclic rings to form pseudo-rotaxanes, which are precursors to rotaxanes. nih.gov The flexible aliphatic part of precursors can also influence the formation of catenanes, where a certain degree of flexibility may be required for the interlocking process. core.ac.uk The synthesis of pseudopeptides containing azelaic acid (a long-chain C9 dicarboxylic acid) has been shown to form gels, demonstrating the utility of such molecules in creating self-assembled structures. Given these examples, the long, flexible C14 chain of this compound makes it a structurally suitable candidate for acting as the linear component in the template-directed synthesis of rotaxanes and other interlocked systems.

Soft matter includes materials like gels and colloids that are easily deformed by external stresses. Hydrogels, which are polymer networks swollen with water, are a key class of soft materials. The self-assembly of small molecules, known as hydrogelators, can form the fibrous networks that structure these gels.

Derivatives of hexadecanedioic acid have been shown to be effective hydrogelators. Specifically, a bolaamphiphilic glutamic acid derivative, N,N′-hexadecanedioyl-di-l-glutamic acid (L-HDGA), acts as a ligand that can form a hydrogel. In the presence of copper(II) ions, the L-HDGA molecules self-assemble and transform from helical nanotubes into multilayer nanotubes, resulting in the formation of a copper(II) metallogel. This demonstrates how the long C16 chain, a defining feature of the hexadecanedioyl moiety, is crucial for the self-assembly process that leads to the formation of soft materials.

Advanced Composite Materials Development

Advanced composite materials, which consist of a reinforcement phase (like carbon or glass fibers) embedded within a polymer matrix, are essential for high-performance applications, particularly in the aerospace industry. acs.org The polymer matrix is critical as it binds the reinforcement, transfers loads between fibers, and provides environmental resistance.

Polymers derived from this compound, such as long-chain polyamides and polyesters, are excellent candidates for use as the matrix in these composites. The unique properties conferred by the hexadecanedioyl unit—notably enhanced mechanical strength and thermal stability—are highly desirable for the matrix phase. Current time information in Bangalore, IN. Polyamide matrix composites, in particular, are recognized for their high strength, fatigue resistance, and thermal stability. For example, polyamide 6 (PA6) and polyamide 6,6 (PA66) are used with carbon fiber (CF) and glass fiber (GF) reinforcements. These composites can be fabricated through methods like melt-mixing or by impregnating the fibers with a resin formed via interfacial polycondensation of a diamine and a diacid chloride.

The use of polyamides derived from long-chain monomers like this compound can lead to composites with improved toughness and durability, making them suitable for structural components in aerospace and automotive applications where weight reduction and high performance are paramount. Current time information in Bangalore, IN.

Functionalization of Surfaces and Nanomaterials

This compound serves as a critical bifunctional molecule in materials science for the chemical modification, or functionalization, of various surfaces and nanomaterials. Its utility stems from the two highly reactive acyl chloride groups located at the ends of a long, 16-carbon aliphatic chain. These groups readily react with nucleophiles such as amines (-NH2) and hydroxyl (-OH) groups commonly found on the surfaces of polymers, metal oxides, and other materials. This reaction forms stable covalent bonds, typically amide or ester linkages, effectively tethering the long hydrocarbon chain to the substrate. chemrevise.orglibretexts.org This process allows for precise control over the surface properties of materials, including hydrophobicity, chemical reactivity, and interfacial behavior. researchgate.netnih.gov The ability to alter surface characteristics is fundamental for developing advanced materials with tailored performance for specific applications. frontiersin.orgdiva-portal.org

The functionalization process can impart new capabilities to a material. For instance, by anchoring this compound to a surface, one acyl chloride group binds to the substrate, leaving the second group at the terminus of the long chain available for further reactions. This allows for the subsequent attachment of other functional molecules, creating a multi-layered or specifically targeted surface chemistry. This strategy is a cornerstone of creating active and adaptive material systems. researchgate.net

Detailed Research Findings

Research has demonstrated the efficacy of this compound in modifying complex colloidal systems. In studies involving multiphasic emulsion droplets, the introduction of this compound and subsequent interaction with other functionalized components have led to the formation of unique interfacial structures. One notable application involves its use in the study of complex emulsions and Janus droplets, which are microscopic particles with two distinct faces of different chemistry or polarity. researchgate.net The addition of amino-functionalized solid surfaces to these systems, in the presence of molecules derived from this compound, can trigger the formation of supramolecular assemblies specifically at the hydrocarbon-water interface of the droplets. researchgate.net This demonstrates a sophisticated level of control over the spatial organization of materials at a microscopic level.

Table 1: Interfacial Functionalization in Complex Emulsion Systems

| Component System | Functionalizing Agent/Trigger | Observed Phenomenon | Research Focus | Reference |

|---|---|---|---|---|

| Janus Droplets (Hydrocarbon/Water) | Amino-functionalized solid surfaces | Formation of supramolecular assemblies at the hydrocarbon-water interface | Design of multiresponsive and adaptive liquid colloidal systems | researchgate.net |

In the realm of nanotechnology, derivatives of this compound are instrumental in the bottom-up fabrication of functional nanostructures. A prominent example is the synthesis of the peptide bola-amphiphile N,N′-hexadecanedioyl-di-l-glutamic acid (L-HDGA), created through the reaction of this compound with L-glutamic acid. soton.ac.uknih.gov This molecule has the unique ability to self-assemble in solution to form well-defined nanotubes. These peptide-based nanotubes can form hydrogels and exhibit interesting responses to external stimuli. nih.gov

Further research has shown that the structure of these L-HDGA nanotubes can be precisely manipulated. For example, the introduction of copper (II) ions (Cu²⁺) into a solution of L-HDGA nanotubes induces a structural transition from single-walled to multi-layered nanotubes. nih.gov This ability to control nanoscale architecture is crucial for applications in catalysis and biocatalysis. nih.govmdpi.com Beyond self-assembly, this compound derivatives have been used to functionalize existing nanomaterials, such as polystyrene (PS) spheres. This surface modification allows for the controlled spatial deposition of other advanced materials, like metal-organic frameworks (MOFs), onto the nanoparticle surface. soton.ac.uk This control over the assembly of hybrid nanomaterials opens avenues for creating sophisticated drug delivery vehicles, sensors, and catalytic platforms. frontiersin.orgnih.gov

Table 2: Research Findings on Nanomaterials Functionalized with this compound Derivatives

| Base Nanomaterial/Precursor | Functionalizing Moiety | Resulting Nanostructure/System | Key Research Finding | Reference |

|---|---|---|---|---|

| N,N′-hexadecanedioyl-di-l-glutamic acid (L-HDGA) | Self-assembly | Peptide nanotubes | Formation of hydrogels; system exhibits catalytic properties. | nih.gov |

| L-HDGA Nanotubes | Addition of Copper (II) ions (Cu²⁺) | Multilayer nanotubes | Complex formation with Cu²⁺ leads to a transition from single to multilayer structures. | nih.gov |

Hexadecanedioyl Dichloride As a Key Intermediate in Complex Organic Synthesis

Synthesis of Homologated Carboxylic Acid Derivatives

Homologation is a process in which a carbon chain is extended by a single methylene (B1212753) (-CH₂-) unit. The Arndt-Eistert synthesis is a classic and effective method for the one-carbon homologation of carboxylic acids, proceeding via an acid chloride intermediate. organic-chemistry.orgwikipedia.org Given that hexadecanedioyl dichloride possesses two acid chloride functionalities, it is an ideal starting material for a double homologation reaction, yielding a C₁₈ dicarboxylic acid derivative.

The process begins with the reaction of this compound with two equivalents of diazomethane (B1218177). This reaction is typically performed in an inert solvent, and care must be taken as diazomethane is both toxic and explosive. wikipedia.org Each acyl chloride group is converted into an α-diazoketone. The crucial step is the subsequent Wolff rearrangement of the bis(α-diazoketone) intermediate. This rearrangement is typically catalyzed by a metal catalyst, such as silver(I) oxide (Ag₂O), or induced by thermal or photochemical methods. organic-chemistry.org The rearrangement produces a ketene (B1206846), which is a highly reactive intermediate. wikipedia.org

The final homologated product is determined by the nucleophile present to trap the ketene. organic-chemistry.org

In the presence of water , the ketene is hydrated to form the homologated dicarboxylic acid, octadecanedioic acid.

If an alcohol is used as the nucleophile, the corresponding diester is formed.

When an amine is present, a diamide (B1670390) is produced.

This methodology provides a powerful route to extend the carbon backbone of the C₁₆ chain, opening pathways to C₁₈ fatty acid derivatives that are important in various industrial and biological contexts.

Table 1: Arndt-Eistert Homologation of this compound

| Step | Reactant(s) | Intermediate/Product | Nucleophile | Final Product |

|---|---|---|---|---|

| 1 | This compound, Diazomethane (excess) | Bis(α-diazoketone) | - | - |

| 2 | Bis(α-diazoketone), Ag₂O (catalyst) | Bis(ketene) | Water | Octadecanedioic acid |

| 3 | Bis(α-diazoketone), Ag₂O (catalyst) | Bis(ketene) | Alcohol (R-OH) | Octadecanedioic acid diester |

Derivatization to Esters and Amides

The most direct application of this compound in synthesis is its conversion into diesters and diamides. As the most reactive derivatives of carboxylic acids, acyl chlorides react readily with a broad range of nucleophiles. pressbooks.pub

The reaction with alcohols (alcoholysis) or amines (aminolysis) proceeds via a nucleophilic acyl substitution mechanism. For each mole of this compound, two moles of the alcohol or amine are required for complete conversion. The reaction also produces two moles of hydrogen chloride (HCl) as a byproduct. To neutralize this acid, which can otherwise protonate the amine nucleophile and render it unreactive, a weak, non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is typically added to the reaction mixture. pressbooks.pub

This derivatization is highly efficient and versatile, allowing for the introduction of a wide variety of functional groups at the ends of the 16-carbon chain. The properties of the resulting diester or diamide, such as solubility, melting point, and reactivity, can be finely tuned by the choice of the alcohol or amine. obrnutafaza.hraocs.org For example, reaction with long-chain alcohols can produce wax-like esters, while reaction with functionalized amines can introduce new reactive sites or moieties with specific biological activities.

Table 2: Representative Ester and Amide Derivatives of this compound

| Reactant | Product Name | Product Class |

|---|---|---|

| Methanol | Dimethyl hexadecanedioate | Diester |

| Ethanol | Diethyl hexadecanedioate | Diester |

| Benzyl alcohol | Dibenzyl hexadecanedioate | Diester |

| Ammonia | Hexadecanediamide | Diamide |

| Ethylamine | N,N'-Diethylhexadecanediamide | Diamide |

Use in Macrocyclization Reactions

Macrocycles—cyclic molecules containing large rings, typically with 10 or more atoms—are of significant interest in fields ranging from medicine to materials science. csic.es this compound is an excellent linear, bifunctional electrophile for the synthesis of macrocycles. The key challenge in macrocyclization is to favor the intramolecular reaction (ring formation) over the intermolecular reaction (polymerization). researchgate.net

This is typically achieved by performing the reaction under high-dilution conditions. By maintaining a very low concentration of the reactants, the probability of one end of a linear precursor molecule finding its other end is increased relative to the probability of it finding another molecule.

In a typical macrocyclization reaction involving this compound, it is reacted slowly with a bifunctional nucleophile, such as a diamine (e.g., 1,n-diaminoalkane) or a diol (e.g., 1,n-alkanediol). This reaction leads to the formation of large-ring macrolactams (if a diamine is used) or macrolactones (if a diol is used). The size of the resulting macrocycle is determined by the chain lengths of both the diacyl chloride and the dinucleophile. Anion-templated strategies, where an anion helps to fold the linear precursor into a conformation suitable for cyclization, can also improve the efficiency of these reactions. researchgate.net

Table 3: Potential Macrocycles from this compound